(S)-Ibrutinib

Chiral Separation Enantiomeric Purity Analytical Method Validation

Chiral purity analysis of ibrutinib drug substance requires a well-characterized (S)-enantiomer reference standard to satisfy ICH Q3A impurity thresholds. (S)-Ibrutinib (CAS 936563-97-2), the S-enantiomer of ibrutinib, serves as the specific impurity marker for enantiomeric purity determination. • Enables enantioselective HPLC method development with detection at the 0.1% threshold for trace-level S-enantiomer quantitation. • Used to construct calibration curves for stability studies and batch release testing of ibrutinib capsules/tablets. • Verifies chiral integrity of synthetic intermediates, confirming no racemization during (R)-ibrutinib API manufacture. Supplied with full characterization data; ships globally under ambient conditions.

Molecular Formula C25H24N6O2
Molecular Weight 440.51
CAS No. 936563-97-2
Cat. No. B601141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ibrutinib
CAS936563-97-2
Synonyms1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one;  (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
Molecular FormulaC25H24N6O2
Molecular Weight440.51
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





S-Ibrutinib Reference Standard and Impurity Marker


(S)-Ibrutinib, designated by CAS 936563-97-2, is the S-enantiomer of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. While the clinically active pharmaceutical ingredient is the (R)-enantiomer, (S)-Ibrutinib serves as a crucial analytical reference standard and impurity marker. It is an irreversible BTK inhibitor with significantly reduced potency compared to the R-form . It is supplied as a high-purity chemical (≥98%) for research and analytical applications, primarily used for chiral separation method development, impurity profiling, and quality control of ibrutinib drug substance and products .

Type: Chiral impurity reference standard
Workflow: Enantiomeric purity method development
Context: S-enantiomer impurity marker for (R)-ibrutinib

Why (S)-Ibrutinib Reference Standards Cannot Be Substituted


In pharmaceutical analysis and regulatory submissions, generic substitution of chiral impurity reference standards is not permissible. (S)-Ibrutinib is specifically required as a marker for the enantiomeric purity of (R)-ibrutinib drug substance and finished products. Substituting with racemic ibrutinib, structurally related impurities, or unqualified reference materials invalidates analytical method specificity, linearity, and accuracy, potentially leading to failure in meeting International Council for Harmonisation (ICH) Q3A/Q3B impurity thresholds [1]. The quantitation of the undesired (S)-enantiomer relies on the availability of a well-characterized, high-purity (S)-Ibrutinib reference standard for accurate identification and quantification at trace levels (e.g., 0.1% threshold) [2].

Racemic ibrutinib or (R)-enantiomer may prevent accurate chiral impurity quantitation required by ICH guidelines.
Non-chiral-grade reference materials can shift retention behavior and invalidate method specificity for enantiomeric separation.
Unqualified reference standards may not meet trace-level detection limits for impurity profiling at the 0.1% threshold.

(S)-Ibrutinib vs (R)-Ibrutinib: Differentiation Evidence


Enantiomeric Impurity Detection Limit

The (S)-enantiomer of ibrutinib serves as a critical marker for chiral purity analysis. Using a developed electrokinetic chromatography method with sulfated-γ-cyclodextrin as a chiral selector, the enantiomeric impurity (S-ibrutinib) can be detected down to a 0.1% level relative to the main peak [1]. This detection limit meets the qualification threshold for unspecified impurities in new drug substances as outlined in ICH Q3A(R2) guidelines [2].

Impurity Detection Limit
Reported method context
0.1% (w/w)
Meets ICH Q3A(R2) threshold
Supports impurity identification compliance for drug substance.
Electrokinetic chromatography with sulfated-γ-cyclodextrin chiral selector.
Chiral Separation Enantiomeric Purity Analytical Method Validation

BTK Inhibition Potency Compared to (R)-Ibrutinib

(S)-Ibrutinib exhibits dramatically reduced BTK inhibitory activity compared to the clinically used (R)-enantiomer. (R)-Ibrutinib demonstrates an IC50 of 0.5 nM against BTK [1]. In contrast, (S)-Ibrutinib displays antiproliferative IC50 values in the low micromolar range (e.g., 2241 nM in HEK-293T cells) , indicating a >4,000-fold loss in potency. This establishes (S)-Ibrutinib as a pharmacologically distinct, low-activity enantiomer.

BTK Inhibition Potency
Cross-study comparable
>4,000-fold higher IC50
S- vs R-ibrutinib
Confirms low-activity enantiomer for analytical use context.
Cellular assay: HEK-293T, 72h. R-ibrutinib IC50 reported as 0.5 nM.
BTK Inhibition Chiral Pharmacology Enantiomer Selectivity

High-Purity Reference Standard for Method Validation

To support robust analytical method validation, (S)-Ibrutinib is commercially available at a certified purity of 99.98% . This high purity is essential for accurate quantitative calibration curves and for establishing relative response factors in impurity assays, directly impacting the reliability of pharmaceutical quality control testing.

Reference Standard Purity
Supplier-reported
99.98%
Supports accurate quantitative calibration for impurity assays.
Exceeds typical ≥98% reference material requirement. Source review recommended.
Reference Standard Impurity Profiling Quality Control

Favorable Chiral Elution Order

In chiral separation methods employing sulfated-γ-cyclodextrin, the enantiomeric impurity (S-ibrutinib) consistently elutes first (migration time of 4.2 min in a single CD system), while the main peak (R-ibrutinib) elutes later [1]. This migration order, where the minor impurity precedes the major component, is highly desirable for trace analysis as it minimizes peak tailing interference and improves quantitation accuracy at the 0.1% level.

Chiral Elution Order
Reported method context
First-migrating isomer
4.2 min migration time
Optimizes trace-level quantitation by minimizing peak tailing interference.
Electrokinetic chromatography; enantioresolution 1.5.
Chiral Chromatography Enantiomer Resolution Analytical Efficiency

(S)-Ibrutinib QC and Analytical Applications


Chiral Purity Method Development for Ibrutinib API

Utilize (S)-Ibrutinib as a reference standard to develop and validate enantioselective HPLC or electrokinetic chromatography methods capable of detecting the undesired S-enantiomer at levels as low as 0.1% [1]. This is essential for meeting ICH Q3A impurity control requirements during ibrutinib drug substance manufacturing.

Impurity Profiling in Ibrutinib Dosage Forms

Employ (S)-Ibrutinib (≥98.81% purity) to construct calibration curves for the accurate quantification of the S-enantiomer in ibrutinib capsules or tablets during stability studies and batch release testing, ensuring product consistency and patient safety .

Enantiomeric Purity Control in Ibrutinib Intermediates

Monitor the optical purity of key synthetic intermediates during the manufacture of (R)-ibrutinib by using (S)-Ibrutinib as a reference to verify that chiral inversion or racemization has not occurred, thereby safeguarding the final API's stereochemical integrity [2].

System Suitability Standard for Chiral Chromatography

Incorporate (S)-Ibrutinib as a system suitability standard to verify the resolution and performance of chiral stationary phases before analyzing ibrutinib samples, leveraging its established first-migrating property to assess column efficiency and selectivity [1].

Application
Selection Property
Validation Focus
Chiral Purity Method Development
Enantioselective method compatibility
Detecting S-enantiomer at 0.1% threshold
Impurity Profiling in Dosage Forms
High-purity reference material
Calibration curve linearity and accuracy
Enantiomeric Purity Control
Stereochemical identity marker
Chiral inversion or racemization monitoring
System Suitability for Chiral Chromatography
First-migrating isomer profile
Column resolution and efficiency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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